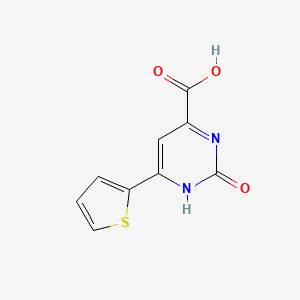
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
概要
説明
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea in the presence of a base, followed by oxidation to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes .
類似化合物との比較
Similar Compounds
- 2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid
- 4-(Thiophen-2-yl)-6-(pyridin-3-yl)pyrimidine-2-thiol
Uniqueness
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
生物活性
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a pyrimidine ring fused with a thiophene moiety. Its synthesis typically involves the condensation of thiophene-2-carboxaldehyde with urea or thiourea in the presence of a base, followed by oxidation to yield the desired product.
Chemical Properties:
- IUPAC Name: 2-Oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid
- CAS Number: 1018605-23-6
- Molecular Formula: C9H6N2O3S
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition at low micromolar concentrations .
Anti-inflammatory Properties
The compound has also been reported to exhibit anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that it can induce cell death in specific cancer types, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. It may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes, thereby reducing cellular damage .
Data Tables and Case Studies
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Case Study: Cytotoxic Effects on Cancer Cells
In another investigation, the compound was tested on HTC-15 human colon cancer cells. The results revealed a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM, indicating its potential for further development as an anticancer therapeutic agent .
特性
IUPAC Name |
2-oxo-6-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBIJYOLICKSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















